molecular formula C8H10FNO B2362297 3-fluoro-4-methoxy-N-methylaniline CAS No. 1096989-82-0

3-fluoro-4-methoxy-N-methylaniline

Cat. No. B2362297
CAS RN: 1096989-82-0
M. Wt: 155.172
InChI Key: PSKWYWANKQMURA-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-methylaniline is a chemical compound with the molecular formula C8H10FNO. It has a molecular weight of 155.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-fluoro-4-methoxy-N-methylaniline is 1S/C8H10FNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3 . The compound has a topological polar surface area of 21.3 Ų and a complexity of 121 .


Physical And Chemical Properties Analysis

3-fluoro-4-methoxy-N-methylaniline has a molecular weight of 155.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

1. Fluorometric Analysis

3-Fluoro-4-methoxy-N-methylaniline has been used in fluorometric analysis, specifically for the estimation of urinary 3-methoxy-4-hydroxy phenylacetic acid (homovanillic acid, HVA). The method involves extraction, column chromatography, and fluorometry, offering simplicity, specificity, and good recovery rates (Kahane & Vestergaard, 1971).

2. Microsomal Metabolism Studies

Research into the metabolism of halogenated anilines, including 2-fluoro-4-methylaniline, revealed insights into microsomal metabolism. Metabolites identified include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and others. The study also highlighted the influence of halogen substituents on metabolism rates (Boeren et al., 1992).

3. Biotransformation and Toxicity Studies

3-Fluoro-4-methoxy-N-methylaniline has been part of studies focusing on the biotransformation and toxicity of related compounds. Techniques like high-resolution 1H NMR spectroscopy have been used for investigating toxicant-induced biochemical changes in earthworms, identifying potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

4. Nucleobase-Specific Hybridization Probes

The compound has been used in the development of nucleobase-specific hybridization probes. A study involving a 3-fluoro-6-methylaniline nucleoside showed increased duplex stability and distinct NMR resonance shifts, providing valuable information for Hg(II)-mediated base pairing (Aro-Heinilä, Lönnberg, & Virta, 2019).

5. Chemical Synthesis and Catalysis

In chemical synthesis, 3-fluoro-4-methoxy-N-methylaniline and related compounds have been utilized in the preparation of various organic compounds, contributing to the advancement of synthetic organic chemistry. Studies have focused on the preparation of derivatives like 2-fluoro-3-alkoxy-1,3-butadienes, highlighting their potential in cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

Safety and Hazards

3-fluoro-4-methoxy-N-methylaniline is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWYWANKQMURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-methylaniline

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